N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide
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Overview
Description
N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a bicyclic heptane ring with a dioxin moiety, making it an interesting subject for research in organic chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide typically involves multiple steps, starting from readily available precursors. The final step involves the formation of the carboxamide group under mild conditions, often using reagents such as carbonyldiimidazole or similar coupling agents .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The dioxin moiety can be oxidized to form quinones under specific conditions.
Reduction: The carbonyl group in the bicyclic ring can be reduced to form alcohols.
Substitution: The aromatic ring in the dioxin moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dioxin moiety can yield quinones, while reduction of the carbonyl group can produce alcohols .
Scientific Research Applications
N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antibacterial properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to act as a TRPV1 antagonist, blocking the activation of this receptor by various stimuli, including capsaicin, protons, and heat . This action is mediated through competitive inhibition, where the compound binds to the receptor and prevents its activation by endogenous ligands .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrobenzo[b][1,4]dioxin-6-ol: A precursor in the synthesis of the target compound.
AMG 9810: Another TRPV1 antagonist with a similar dioxin moiety.
Uniqueness
N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide is unique due to its combination of a bicyclic heptane ring and a dioxin moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-17(2)18(3)6-7-19(17,11-15(18)21)16(22)20-12-4-5-13-14(10-12)24-9-8-23-13/h4-5,10H,6-9,11H2,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDVILNUXXDLABJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(CC2=O)C(=O)NC3=CC4=C(C=C3)OCCO4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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